6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Overview
Description
6-(Trifluoromethyl)pyridazine-3-carbaldehyde is a compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant importance in medicinal chemistry. Pyridazines are known for their diverse pharmaceutical applications due to their unique chemical structure and reactivity. The trifluoromethyl group attached to the pyridazine ring is a common motif in drug design, as it can enhance the metabolic stability and bioavailability of pharmaceuticals.
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes involves the use of the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into heterocyclic compounds . The synthesis process is confirmed by various techniques, including elemental analysis, 1H-NMR, and 13C-NMR, and sometimes the structure of intermediates is investigated by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and the definitive structure can be determined by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compound, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions due to their reactive sites. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized through a reaction sequence involving acetic acid derivatives, hydrazinylpyridazine, and chloroamine T . The presence of substituents like the trifluoromethyl group can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's lipophilicity, electronic distribution, and steric hindrance, which in turn can impact its boiling point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and halogen interactions, can be studied using Hirshfeld surface analysis and energy frameworks to understand the packing of molecules in the crystal lattice . These properties are crucial for the compound's potential applications in pharmaceuticals and agrochemicals, as seen in the herbicidal activities of related pyridazine derivatives .
Scientific Research Applications
Synthesis of Novel Compounds
The molecule serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyridazine and pyridine derivatives through diverse reactions, demonstrating its utility in creating novel compounds with potential applications in drug discovery and material science. The ability to introduce trifluoromethyl groups into these compounds is particularly valuable, given the importance of such groups in pharmaceuticals and agrochemicals due to their lipophilic nature and stability (Palka et al., 2014).
Metal Complexes and Coordination Chemistry
Research highlights the molecule's role in forming metal complexes, contributing to the field of coordination chemistry. These complexes can be used in catalysis, as materials for electronic devices, and as sensors. For example, the synthesis of pyridazine-based ligands and their coordinating ability towards first-row transition metals have been explored, indicating the potential for developing novel metal-organic frameworks (MOFs) or catalytic systems (Grünwald et al., 2010).
Antimicrobial and Biological Activity
Some derivatives of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde have been evaluated for their biological activities, including antimicrobial effects. This underscores the potential for using these compounds in developing new therapeutic agents or antimicrobial materials. However, it's important to note that while the core structure can be involved in these applications, specific modifications and derivatizations are typically required to achieve the desired biological activity.
Material Science and Electronics
Compounds derived from 6-(Trifluoromethyl)pyridazine-3-carbaldehyde have been investigated for their applications in material science, including the synthesis of organic electronic materials. The electronic properties of these compounds, such as their ability to conduct electricity or serve as semiconductors, can be finely tuned by modifying the pyridazine core or by introducing various substituents, making them candidates for use in organic electronics and optoelectronics.
Environmental and Catalytic Applications
The trifluoromethyl group's presence can significantly affect a molecule's chemical and physical properties, making derivatives of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde interesting for environmental and catalytic applications. For instance, their use in catalyzing water oxidation reactions has been explored, with potential implications for sustainable energy solutions (Zong & Thummel, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWMKQZOIZESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617084 | |
Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |
CAS RN |
1245643-49-5 | |
Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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